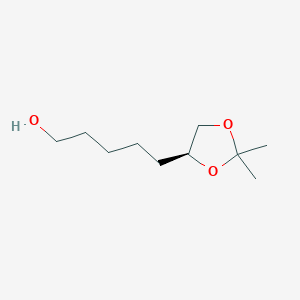
(S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol is an organic compound that features a dioxolane ring and a pentanol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol typically involves the formation of the dioxolane ring followed by the attachment of the pentanol chain. One common method is the acid-catalyzed cyclization of a suitable diol with an aldehyde or ketone to form the dioxolane ring. The reaction conditions often include the use of an acid catalyst such as p-toluenesulfonic acid in an anhydrous solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, more efficient catalysts, and solvent recycling to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
(S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while substitution could result in a halogenated compound.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Could be a precursor for pharmaceutical compounds.
Industry: May be used in the production of materials with specific properties.
作用機序
The mechanism of action for (S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol would depend on its specific application. In general, the compound might interact with molecular targets such as enzymes or receptors, leading to a biological effect. The dioxolane ring and hydroxyl group could play key roles in these interactions.
類似化合物との比較
Similar Compounds
®-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol: The enantiomer of the compound.
5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol: The racemic mixture.
5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanoic acid: An oxidized form.
Uniqueness
(S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol is unique due to its specific stereochemistry and functional groups, which can influence its reactivity and interactions in various applications.
特性
分子式 |
C10H20O3 |
|---|---|
分子量 |
188.26 g/mol |
IUPAC名 |
5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]pentan-1-ol |
InChI |
InChI=1S/C10H20O3/c1-10(2)12-8-9(13-10)6-4-3-5-7-11/h9,11H,3-8H2,1-2H3/t9-/m0/s1 |
InChIキー |
NMJVDWPHHQRLCV-VIFPVBQESA-N |
異性体SMILES |
CC1(OC[C@@H](O1)CCCCCO)C |
正規SMILES |
CC1(OCC(O1)CCCCCO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B13823684.png)

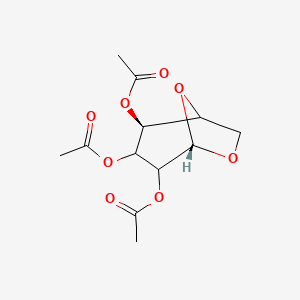
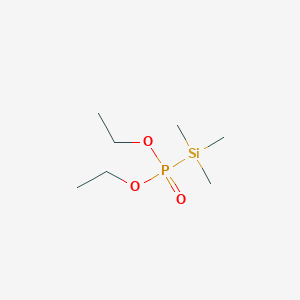
![4-Chloro-5-(3-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B13823711.png)

![(4R)-4-[(3R,8R,9S,10S,12S,13R,14S,17R)-7-[[(3R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-7-yl]diazenyl]-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13823721.png)

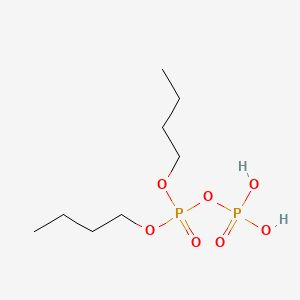
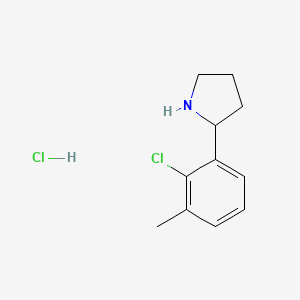
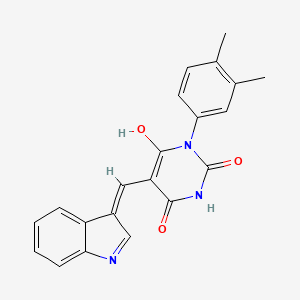
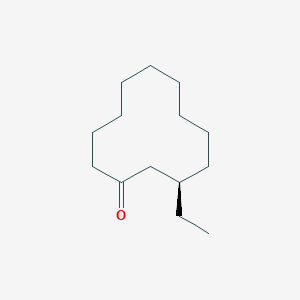
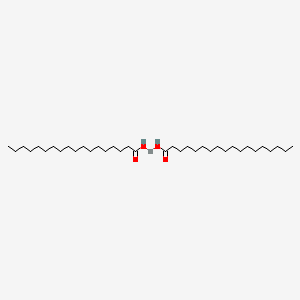
![acetic acid;(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13823779.png)
